

# Solubility of "2-Butenyl N-phenylcarbamate" in common organic solvents

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## Compound of Interest

Compound Name: 2-Butenyl N-phenylcarbamate

Cat. No.: B15074860

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## Technical Guide: Solubility Profile of 2-Butenyl N-phenylcarbamate

**Abstract:** This technical guide addresses the solubility of **2-Butenyl N-phenylcarbamate** in common organic solvents. Due to the specific nature of this compound, quantitative solubility data is not readily available in public literature. Therefore, this document provides a comprehensive, generalized framework for determining its solubility. It includes a detailed experimental protocol for quantitative solubility measurement, a structured table for data presentation, and a workflow diagram illustrating the determination process. This guide is intended to provide researchers with the methodology required to generate precise solubility data for this compound and others of similar nature.

## Introduction and Theoretical Profile

**2-Butenyl N-phenylcarbamate** is an organic compound containing a carbamate functional group, an N-phenyl ring, and a 2-butenyl chain. Its structure suggests a molecule with moderate polarity. The presence of the phenyl and butenyl groups imparts significant non-polar character, while the carbamate group (-NHCOO-) provides a polar site capable of hydrogen bonding.

Based on the principle of "like dissolves like," it can be predicted that **2-Butenyl N-phenylcarbamate** will exhibit limited solubility in highly polar solvents like water and better

solubility in solvents of intermediate polarity or those with hydrogen bond accepting capabilities. Its solubility is expected to be favorable in common organic solvents such as:

- Chlorinated solvents: Dichloromethane, Chloroform
- Ethers: Tetrahydrofuran (THF), Diethyl ether
- Ketones: Acetone, Methyl Ethyl Ketone (MEK)
- Esters: Ethyl acetate
- Alcohols: Ethanol, Methanol (potentially lower solubility due to the solvents' high polarity)
- Apolar solvents: Toluene, Hexane (likely lower solubility)

Quantitative determination is necessary to establish a precise solubility profile.

## Quantitative Solubility Data

As specific experimental data for **2-Butenyl N-phenylcarbamate** is not publicly documented, the following table is presented as a template for recording results obtained from the experimental protocol described in Section 3. This structure allows for the clear and comparative presentation of solubility data across various solvents and temperatures.

Solvent	Temperature (°C)	Solubility (g/100 mL)	Solubility (mol/L)	Method of Analysis	Notes
Dichloromethane	25	Experimental Data	Calculated Data	Gravimetric	
Acetone	25	Experimental Data	Calculated Data	Gravimetric	
Ethyl Acetate	25	Experimental Data	Calculated Data	Gravimetric	
Tetrahydrofuran	25	Experimental Data	Calculated Data	Gravimetric	
Ethanol	25	Experimental Data	Calculated Data	Gravimetric	
Toluene	25	Experimental Data	Calculated Data	Gravimetric	
Hexane	25	Experimental Data	Calculated Data	Gravimetric	

## Experimental Protocol: Isothermal Shake-Flask Method

The following is a detailed methodology for the quantitative determination of the solubility of a solid organic compound like **2-Butenyl N-phenylcarbamate**. This protocol is based on the widely accepted isothermal shake-flask method.<sup>[1][2]</sup>

### 3.1. Materials and Equipment

- **2-Butenyl N-phenylcarbamate** (solute)
- Selected organic solvents (high purity grade)
- Analytical balance ( $\pm 0.1$  mg)
- Scintillation vials or sealed flasks (e.g., 20 mL)

- Constant-temperature orbital shaker or water bath
- Syringe filters (e.g., 0.22  $\mu\text{m}$  PTFE)
- Volumetric flasks and pipettes
- Evaporating dish or pre-weighed vials
- Vacuum oven or desiccator

### 3.2. Procedure

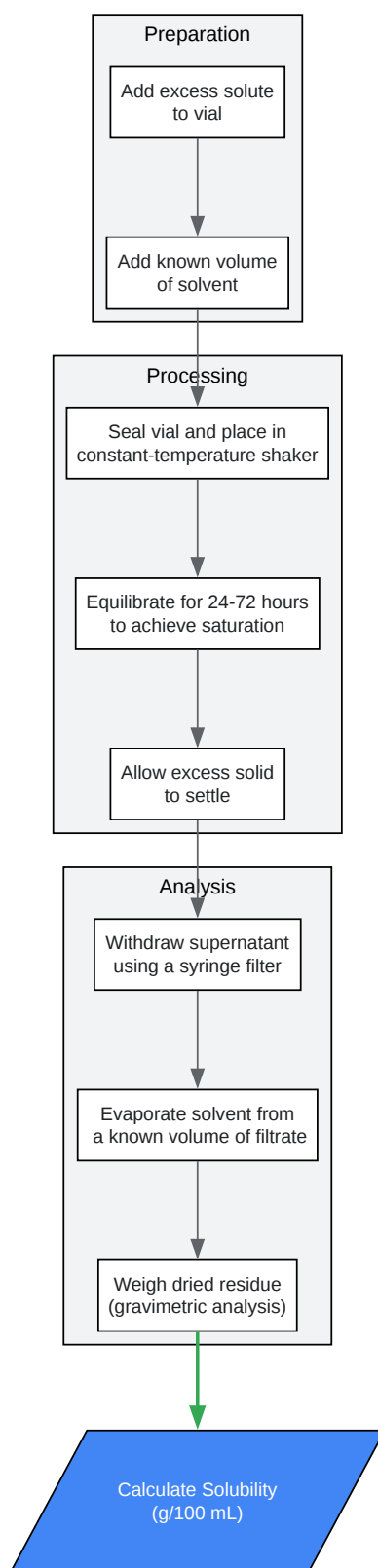
- Preparation: Add an excess amount of **2-Butenyl N-phenylcarbamate** to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
- Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial.
- Equilibration: Securely cap the vials and place them in a constant-temperature orbital shaker set to the desired temperature (e.g., 25  $^{\circ}\text{C}$ ). Allow the mixtures to equilibrate for an extended period (typically 24-72 hours) to ensure saturation is reached.<sup>[1]</sup> The agitation ensures thorough mixing.
- Phase Separation: After equilibration, stop the shaker and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
- Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, labeled evaporating dish or vial. Recording the exact volume withdrawn is critical.
- Solvent Evaporation: Place the evaporating dish in a vacuum oven at a moderate temperature to slowly evaporate the solvent without degrading the solute.

- Gravimetric Analysis: Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature. Weigh the dish containing the solid residue on an analytical balance. The difference between this mass and the initial mass of the empty dish gives the mass of the dissolved solute.
- Calculation: Calculate the solubility using the following formula:  $\text{Solubility (g/100 mL)} = (\text{Mass of residue (g)} / \text{Volume of solution withdrawn (mL)}) * 100$

3.3. Qualitative Solubility Classification For a rapid initial assessment, a qualitative procedure can be followed.<sup>[3]</sup><sup>[4]</sup> This involves adding a small, measured amount of the solute (e.g., 25 mg) to a test tube containing a set volume of solvent (e.g., 0.75 mL) and observing if it dissolves after vigorous shaking.<sup>[3]</sup> This helps in classifying the compound into categories like soluble, partially soluble, or insoluble, guiding the selection of solvents for quantitative analysis.

## Visualization of Experimental Workflow

The following diagram outlines the logical steps of the isothermal shake-flask method for determining solubility.



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Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

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